molecular formula C18H17ClF2N2O3 B2667163 N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2,5-difluorophenyl)oxalamide CAS No. 1798464-28-4

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2,5-difluorophenyl)oxalamide

Cat. No. B2667163
CAS RN: 1798464-28-4
M. Wt: 382.79
InChI Key: VQPOQYLZJNAFBD-UHFFFAOYSA-N
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Description

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2,5-difluorophenyl)oxalamide, also known as KF-1, is a novel compound that has gained attention in scientific research for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2,5-difluorophenyl)oxalamide, as part of the broader class of oxalamides, has been explored for various applications in scientific research, particularly focusing on synthesis methodologies and material characterization. A novel synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, highlighting the operational simplicity and high yields of the process, which is beneficial for producing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016). Additionally, the structural and thermal characterization of related compounds, like N-(4-methoxy-3-chlorophenyl) itaconimide, through techniques such as NMR, FTIR, and DSC, has provided insight into their reactivity and thermal behavior (Chauhan & Choudhary, 2006).

Supramolecular Assemblies

The study of N,N'-diaryloxalamides and their interaction with pentafluorophenol has revealed the importance of aryl–perfluoroaryl stacking interactions, hydrogen bonding, and steric effects in controlling the structure of supramolecular assemblies. These findings underscore the role of oxalamides in developing complex molecular structures with potential applications in materials science and nanotechnology (Piotrkowska et al., 2007).

Anticonvulsant Activity

Research into novel N1-substituted-N2,N2-diphenyl oxalamides has shown promise in the field of pharmacology, particularly regarding anticonvulsant activity. By designing and synthesizing a series of these compounds, some have been found to exhibit more potent effects than standard drugs in preclinical models, highlighting the potential of oxalamides in therapeutic applications (Nikalje, Ghodke, & Girbane, 2012).

properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-(2,5-difluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF2N2O3/c1-18(26-2,11-4-3-5-12(19)8-11)10-22-16(24)17(25)23-15-9-13(20)6-7-14(15)21/h3-9H,10H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPOQYLZJNAFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)F)F)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2,5-difluorophenyl)oxalamide

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